2,6-Dichlorohydroquinone

Description

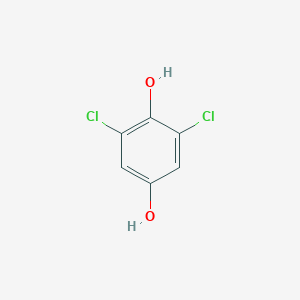

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichlorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAHQUBHRBQWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173924 | |

| Record name | 2,6-Dichloro-4-hydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20103-10-0 | |

| Record name | 2,6-Dichlorohydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20103-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-hydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020103100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-4-hydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2H9QF4CGP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Dichlorohydroquinone chemical properties and structure

An In-depth Technical Guide to 2,6-Dichlorohydroquinone: Chemical Properties, Structure, and Applications

Introduction

This compound is a halogenated dihydric phenol, a specific type of dichlorohydroquinone where hydroquinone is substituted by chloro groups at positions 2 and 6.[1][2][3] As a significant chemical intermediate and a metabolite of compounds like pentachlorophenate sodium in microorganisms, its study is crucial for researchers in organic synthesis, environmental science, and drug development.[2][4] The presence of two electron-withdrawing chlorine atoms on the hydroquinone ring significantly influences its chemical properties, leading to increased antioxidative activity compared to its parent compound.[2][4] This guide provides a comprehensive overview of its structure, physicochemical properties, reactivity, synthesis, and handling protocols, tailored for scientific and research professionals.

Chemical Structure and Physicochemical Properties

The defining feature of this compound is a benzene-1,4-diol (hydroquinone) core with two chlorine atoms substituted at the ortho positions relative to one hydroxyl group and meta to the other. This specific arrangement dictates its chemical behavior and physical characteristics.

Molecular Structure

-

IUPAC Name: 2,6-dichlorobenzene-1,4-diol[1]

-

Molecular Weight: 179.00 g/mol [1]

-

Canonical SMILES: C1=C(C=C(C(=C1Cl)O)Cl)O[1]

-

InChIKey: QQAHQUBHRBQWBL-UHFFFAOYSA-N[1]

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized below. These values are essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Physical State | Solid, Dark Green to Dark Brown | [2] |

| Melting Point | 157-158 °C | [2][5] |

| Boiling Point | 255.02°C (rough estimate) | [2][5] |

| Density | 1.4512 g/cm³ (rough estimate) | [2][5] |

| pKa | 7.75 ± 0.23 (Predicted) | [2][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Stability | Hygroscopic | [2] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The symmetrical nature of the molecule simplifies its NMR spectrum, while the presence of chlorine atoms imparts a distinctive isotopic pattern in mass spectrometry.

| Technique | Key Features and Observations | Source |

| ¹H NMR | Due to molecular symmetry, two primary signals are expected: • A singlet for the two equivalent aromatic protons (H-3 and H-5). • A broad singlet for the two hydroxyl (-OH) protons, which is exchangeable with D₂O. | [1][6] |

| Mass Spec (GC-MS) | • Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular weight (m/z ≈ 178-182). • Isotopic Pattern: A characteristic M:M+2:M+4 ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. | [1][7] |

| Infrared (IR) | • O-H Stretch: A broad absorption band around 3300-3600 cm⁻¹ characteristic of the hydroxyl groups. • C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. • C-O Stretch: A strong band in the 1200-1250 cm⁻¹ region. • C-Cl Stretch: Absorptions in the fingerprint region below 800 cm⁻¹. | [1] |

Chemical Reactivity and Synthesis

Reactivity Profile

-

Oxidation: As a hydroquinone, this compound can be readily oxidized to its corresponding quinone, 2,6-dichloro-1,4-benzoquinone. This redox behavior is central to its chemical and biological activity.

-

Antioxidant Activity: The electron-withdrawing nature of the two chlorine atoms enhances the antioxidant properties of the molecule compared to unsubstituted hydroquinone.[2][4] This is because the chlorination modifies the redox potential of the hydroquinone system.

-

Electrophilic Substitution: The benzene ring is deactivated towards further electrophilic substitution due to the presence of two hydroxyl groups and two chlorine atoms.

-

Metabolic Role: It is a known metabolite of pentachlorophenate sodium, indicating its formation through microbial degradation pathways in the environment.[2][4]

Synthesis Protocols

While various synthetic routes exist, a common laboratory approach involves the disproportionation of a substituted hydroquinone derivative. The following protocol is representative of a method that yields a mixture of dichlorohydroquinone isomers, which can then be separated.

Protocol: Synthesis via Disproportionation of 2-chloro-1,4-dimethoxyhydroquinone [6]

-

Melt Preparation: Prepare a melt of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) in a reaction vessel with vigorous stirring at 150°C.

-

Substrate Addition: Add 2-chloro-1,4-dimethoxyhydroquinone to the AlCl₃/NaCl melt.

-

Heating: Increase the temperature of the reaction mixture to 180-185°C and maintain for approximately 7-10 minutes.

-

Quenching: Cool the mixture to room temperature and carefully dilute with 10% aqueous HCl.

-

Extraction: Extract the reaction products from the aqueous layer using an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts, dry over sodium sulfate, and evaporate the solvent under reduced pressure.

-

Separation: Subject the resulting residue to column chromatography on silica gel. Elute with a hexane-acetone solvent system to separate the this compound isomer from other products like 2,5- and 2,3-dichlorohydroquinone.[6]

Caption: Workflow for a representative synthesis of this compound.

Applications in Research and Development

The unique structure of this compound makes it a molecule of interest in several scientific domains:

-

Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules. Its oxidized form, 2,6-dichloro-1,4-benzoquinone, is a valuable reagent for creating bioactive heterocyclic compounds, such as phenothiazines.[8]

-

Environmental Science: As a metabolite of widely used pesticides and chemicals, its detection and quantification in environmental samples are critical for monitoring pollution and understanding biodegradation pathways.[2][9]

-

Toxicology: The study of this compound and its isomers is important for understanding the toxicity of halogenated aromatic compounds. Its redox properties are linked to the generation of reactive oxygen species (ROS) in biological systems.[10]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when working with this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[5] It can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[11][12]

-

Handling: Avoid generating dust. Use closed systems or appropriate exhaust ventilation.[11] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11] The material is hygroscopic and should be protected from moisture.[2]

-

Disposal: Dispose of waste materials and contaminated packaging in accordance with local, regional, and national hazardous waste regulations.[12]

Caption: Essential workflow for the safe handling of this compound.

Conclusion

This compound is a structurally important chlorinated phenol with distinct chemical, physical, and spectroscopic properties. Its role as a synthetic intermediate and an environmental metabolite underscores its relevance to diverse fields of chemical and biological research. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in a laboratory setting.

References

-

PubChem. (n.d.). This compound | C6H4Cl2O2 | CID 88366. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 20103-10-0). Retrieved from [Link]

-

PubChemLite. (2026). This compound (C6H4Cl2O2). Université du Luxembourg. Retrieved from [Link]

-

ChemBK. (n.d.). 2,6-Dichloro-p-benzohydroquinone. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroquinone-4-Chloroimide. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Loba Chemie. (2016, May 26). 2,6-DICHLOROQUINONE-4-CHLORIMIDE AR 99% MSDS. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichlorohydroquinone | C6H4Cl2O2 | CID 69101. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-1,4-benzoquinone | C6H2Cl2O2 | CID 12771. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.

-

eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dichloro-1,4-benzoquinone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChemLite. (2025). 2,5-dichlorohydroquinone (C6H4Cl2O2). Université du Luxembourg. Retrieved from [Link]

-

B-ENT. (n.d.). 2,6-二氯氢醌,this compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorohydroquinone | C6H4Cl2O2 | CID 65. National Center for Biotechnology Information. Retrieved from [Link]

-

Theoretical Study of 2,6-Dichloro-3-methyl-1,4-benzoquinone Interacting with Graphene. (n.d.). Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

-

EMBL-EBI. (n.d.). This compound (CHEBI:27633). Retrieved from [Link]

-

ResearchGate. (2025, August 5). Analysis and Occurrence of 2,6-Dichloro-1,4-benzoquinone in Drinking Water by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

Sources

- 1. This compound | C6H4Cl2O2 | CID 88366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-DICHLORO-1,4-HYDROQUINONE CAS#: 20103-10-0 [amp.chemicalbook.com]

- 3. This compound (CHEBI:27633) [ebi.ac.uk]

- 4. 2,6-DICHLORO-1,4-HYDROQUINONE | 20103-10-0 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 2,5-DICHLOROHYDROQUINONE synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - this compound (C6H4Cl2O2) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,6-二氯氢醌,this compound [bszh.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

2,6-Dichlorohydroquinone CAS number and molecular weight

An In-Depth Technical Guide to 2,6-Dichlorohydroquinone for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond basic data to provide field-proven insights into its synthesis, characterization, biological significance, and safe handling, ensuring both scientific integrity and practical applicability.

This compound (2,6-DiCH) is a halogenated dihydric phenol. Its structure, featuring a hydroquinone core with chlorine atoms at the 2 and 6 positions, is fundamental to its chemical reactivity and biological role. The electron-withdrawing nature of the chlorine atoms significantly influences the redox properties of the hydroquinone ring system.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below for unambiguous reference.

| Identifier | Value | Source |

| CAS Number | 20103-10-0 | [PubChem][1] |

| Molecular Formula | C₆H₄Cl₂O₂ | [PubChem][1] |

| Molecular Weight | 179.00 g/mol | [PubChem][1] |

| IUPAC Name | 2,6-dichlorobenzene-1,4-diol | [PubChem][1] |

| InChIKey | QQAHQUBHRBQWBL-UHFFFAOYSA-N | [PubChem][1] |

| Synonyms | 2,6-DiCH, 2,6-Dichloro-p-hydroquinone | [PubChem][1] |

Physicochemical Data

The physical properties of 2,6-DiCH are critical for designing experimental conditions, particularly for synthesis, purification, and formulation.

| Property | Value | Source |

| Melting Point | 157-158 °C | [ChemicalBook][2] |

| Appearance | Dark Green to Dark Brown Solid | [ChemicalBook][2] |

| Solubility | Slightly soluble in DMSO and Methanol | [ChemicalBook][2] |

| pKa | 7.75 ± 0.23 (Predicted) | [ChemicalBook][2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved via the disproportionation and demethylation of 2-chloro-1,4-dimethoxyhydroquinone. This method, while also producing other isomers, provides a reliable route to the desired compound, which is then isolated using column chromatography. The use of a Lewis acid melt is a critical choice, as it provides the harsh conditions necessary to cleave the stable methoxy ethers and drive the rearrangement.

Experimental Protocol: Synthesis

This protocol describes the synthesis from 2-chloro-1,4-dimethoxyhydroquinone.[3]

-

Prepare the Lewis Acid Melt: In a round-bottom flask equipped with a mechanical stirrer, combine anhydrous aluminum chloride (AlCl₃, 6.4 eq) and sodium chloride (NaCl, 3.2 eq). Heat the mixture to 150 °C with vigorous stirring to form a homogenous melt. The NaCl lowers the melting point and improves the fluidity of the AlCl₃ melt.

-

Initiate Reaction: Add 2-chloro-1,4-dimethoxyhydroquinone (1.0 eq) directly to the vigorously stirred melt.

-

Drive Reaction: Increase the reaction temperature to 180-185 °C and maintain for approximately 7-10 minutes. The short reaction time is crucial to prevent excessive charring and side-product formation.

-

Quench Reaction: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding 10% aqueous HCl, followed by distilled water, while cooling the flask in an ice bath. This step neutralizes the Lewis acid and dissolves the inorganic salts.

-

Product Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (5 x 20 mL). The use of ethyl acetate is strategic due to its polarity, which effectively extracts the hydroxylated aromatic products.

-

Wash and Dry: Combine the organic extracts and wash with saturated aqueous NaCl (brine) to remove residual water and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude product mixture containing 2,5- and this compound isomers.

Experimental Protocol: Purification

Purification is achieved by silica gel column chromatography, which separates the isomers based on their differential polarity.[3]

-

Prepare Column: Slurry silica gel in a hexane-acetone mixture and pack a chromatography column.

-

Load Column: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

-

Elution: Elute the column with a hexane-acetone (8:1) solvent system. The less polar impurities and isomers will elute first.

-

Isolate Product: Collect the fractions containing this compound. The separation can be monitored by thin-layer chromatography (TLC).

-

Verification: Combine the pure fractions, evaporate the solvent, and verify the purity of the resulting colorless crystals by measuring the melting point (157-158 °C) and performing spectroscopic analysis.

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for this compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final product is a self-validating step that ensures the integrity of any subsequent research. The primary techniques are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: Due to the C₂ᵥ symmetry of the molecule, the proton NMR spectrum is expected to be simple. It should exhibit one singlet corresponding to the two equivalent aromatic protons (H-3 and H-5) and another singlet (often broad) for the two equivalent hydroxyl protons.

-

¹³C NMR Spectroscopy: The symmetry of 2,6-DiCH simplifies its carbon NMR spectrum. Three distinct signals are expected in the aromatic region, corresponding to the carbon bearing the hydroxyl group (C1/C4), the carbon bearing the chlorine atom (C2/C6), and the carbon bearing the hydrogen atom (C3/C5).[4]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. For this compound, characteristic absorption bands are observed for the O-H stretch of the hydroxyl groups (around 3549-3601 cm⁻¹) and C=C stretching within the aromatic ring.[3]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) that is definitive for this structure.

Analytical Workflow

Caption: Standard analytical workflow for structural verification.

Applications and Biological Significance

The primary significance of this compound in the scientific literature is its role as a key metabolite in the biodegradation of pentachlorophenol (PCP), a widespread environmental pollutant.

Role in Pentachlorophenol (PCP) Degradation

In aerobic bacteria, such as Flavobacterium sp. strain ATCC 39723, PCP is degraded through a series of enzymatic steps.[5] this compound is a central intermediate in this pathway. The pathway proceeds as follows:

-

Initial Hydroxylation: PCP is converted by a PCP-4-monooxygenase to tetrachlorohydroquinone.

-

Reductive Dechlorination: A series of reductive dehalogenases sequentially remove chlorine atoms, eventually forming this compound.

-

Hydrolytic Dechlorination: An enzyme named 2,6-dichloro-p-hydroquinone chlorohydrolase specifically acts on 2,6-DiCH.[5] It catalyzes the hydrolytic removal of a chlorine atom to produce 6-chlorohydroxyquinol (6-chloro-1,2,4-trihydroxybenzene).

-

Ring Cleavage: The resulting trihydroxybenzene is susceptible to ring cleavage by dioxygenase enzymes, breaking down the aromatic core into smaller molecules that can enter central metabolism.

The chlorination of the hydroquinone ring in this compound has also been noted to increase its antioxidative activity compared to the parent hydroquinone molecule.[2]

Biochemical Degradation Pathway

Caption: Role of 2,6-DiCH in the biodegradation of PCP.

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with appropriate precautions. Adherence to safety protocols is non-negotiable to ensure a safe laboratory environment.

Hazard Identification

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [ChemicalBook][2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [ChemicalBook][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [ChemicalBook][2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [ChemicalBook][2] |

Safe Handling Protocol

-

Engineering Controls: Handle only in a certified chemical fume hood to prevent inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid generating dust. Do not breathe dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents.[6]

Disposal

Dispose of waste material and contaminated packaging in accordance with local, regional, and national hazardous waste regulations. Do not allow the chemical to enter drains or the environment.[7]

Conclusion

This compound is more than a simple chlorinated aromatic compound; it is a vital intermediate in environmental bioremediation pathways and a molecule of interest for its chemical properties. This guide provides the essential, in-depth knowledge required for its synthesis, characterization, and safe handling. By understanding the causality behind experimental choices and the compound's biological context, researchers can confidently and safely incorporate this compound into their advanced scientific investigations.

References

-

Xun, L., Topp, E., & Orser, C. S. (1992). Purification and characterization of 2,6-dichloro-p-hydroquinone chlorohydrolase from Flavobacterium sp. strain ATCC 39723. Journal of Bacteriology. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroquinone-4-Chloroimide. Retrieved from [Link]

-

Loba Chemie. (2016). 2,6-DICHLOROQUINONE-4-CHLORIMIDE AR 99% MSDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88366, this compound. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000293 Hydroquinone. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65, 2,5-Dichlorohydroquinone. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

-

International Journal of Research and Analytical Reviews. (2023). 13C NMR and Mass Spectral Analysis of 2, 5-Diarylamino-3, 6-Dichloro-1, 4-Benzoquinones Synthesized By Microwave Irradiation. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H4Cl2O2). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C6H4Cl2O2 | CID 88366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-DICHLORO-1,4-HYDROQUINONE | 20103-10-0 [chemicalbook.com]

- 3. 2,5-DICHLOROHYDROQUINONE synthesis - chemicalbook [chemicalbook.com]

- 4. ijraset.com [ijraset.com]

- 5. Purification and characterization of 2,6-dichloro-p-hydroquinone chlorohydrolase from Flavobacterium sp. strain ATCC 39723 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data of 2,6-Dichlorohydroquinone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichlorohydroquinone

Executive Summary

This guide provides a comprehensive analysis of the spectroscopic data for this compound (2,6-dichloro-1,4-benzenediol), a key chemical intermediate. Through an integrated approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers a detailed structural elucidation. The core of this guide is not merely the presentation of data, but the rationale behind the analytical techniques and the interpretation of their results. Each section is designed to be a self-validating system, providing field-proven insights into experimental design and data interpretation, grounded in authoritative references. This document serves as a practical reference for scientists engaged in chemical synthesis, quality control, and regulatory affairs.

The Imperative of Spectroscopic Characterization

In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is paramount. This compound, with its symmetric aromatic core substituted with both electron-donating hydroxyl groups and electron-withdrawing chloro groups, presents a unique electronic environment. Its purity and identity are critical for its application as a building block in the synthesis of more complex molecules. Spectroscopic techniques provide a non-destructive "fingerprint" of the molecule, revealing the connectivity of atoms, the nature of chemical bonds, and the overall molecular mass.

The synergy of NMR, IR, and MS is essential. NMR provides the carbon-hydrogen framework, IR identifies the functional groups present, and MS confirms the molecular weight and provides clues to the molecule's stability and fragmentation. This guide will dissect the data from each technique to build a cohesive and undeniable structural proof.

Caption: Integrated workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Expertise & Experience: The Rationale Behind NMR Analysis

The choice of solvent is the first critical decision in NMR. For this compound, two common deuterated solvents, Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆), are used. CDCl₃ is a non-polar aprotic solvent, which results in minimal interaction with the analyte's hydroxyl protons. In contrast, DMSO-d₆ is a polar aprotic solvent capable of forming hydrogen bonds with the hydroxyl groups, which significantly affects their chemical shift. Observing the spectrum in both solvents can provide valuable confirmatory data, particularly for labile protons like those in hydroxyl groups.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is deceptively simple due to the molecule's C₂ᵥ symmetry. The two aromatic protons are chemically and magnetically equivalent, as are the two hydroxyl protons.

Table 1: ¹H NMR Data for this compound

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| CDCl₃ | 6.81 | Singlet (s) | 2H | Ar-H |

| 5.45 | Broad Singlet (br s) | 1H | Ar-OH | |

| 5.35 | Broad Singlet (br s) | 1H | Ar-OH | |

| DMSO-d₆ | 6.75 | Singlet (s) | 2H | Ar-H |

| 9.57 | Broad Singlet (br s) | 1H | Ar-OH | |

| 9.24 | Broad Singlet (br s) | 1H | Ar-OH | |

| Data sourced from ChemicalBook synthesis report.[1] |

Interpretation:

-

Aromatic Protons: The presence of a single peak at ~6.8 ppm integrating to two protons is definitive evidence of the two equivalent protons on the aromatic ring. The singlet multiplicity indicates no adjacent proton neighbors, which is consistent with the 2,6-dichloro substitution pattern.

-

Hydroxyl Protons: In CDCl₃, the two hydroxyl protons appear as distinct broad singlets around 5.4 ppm.[1] In DMSO-d₆, these signals shift significantly downfield to ~9.2-9.6 ppm due to hydrogen bonding with the solvent.[1] This downfield shift is a classic diagnostic feature for hydroxyl groups in DMSO. The broadness of these peaks is a result of chemical exchange.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to symmetry, only three distinct carbon signals are expected.

Table 2: ¹³C NMR Data for this compound

| Solvent | Chemical Shift (δ) ppm | Assignment |

| CDCl₃ | 148.8 | C -OH |

| 142.8 | C -OH | |

| 121.9 | C -Cl | |

| 115.6 | C -H | |

| Data sourced from ChemicalBook synthesis report.[1] |

Interpretation:

-

C-H Carbon: The signal at 115.6 ppm corresponds to the two equivalent aromatic carbons bonded to hydrogen.

-

C-Cl Carbon: The signal at 121.9 ppm is assigned to the two carbons directly attached to the electronegative chlorine atoms.

-

C-OH Carbons: The two signals at 148.8 and 142.8 ppm are assigned to the carbons bearing the hydroxyl groups.[1] The slight difference in their chemical environment in the reported CDCl₃ spectrum may arise from subtle conformational effects or intermolecular interactions in the specific sample measured.

Trustworthiness: A Self-Validating Experimental Protocol for NMR

This protocol ensures reproducibility and data integrity.

-

Sample Preparation: a. Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[2] b. Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2] c. Ensure complete dissolution. If necessary, gently vortex or warm the sample. Filter out any particulates to prevent poor magnetic field shimming.[2] d. Transfer the solution into a standard 5 mm NMR tube.

-

Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.

-

Data Acquisition: a. Acquire a standard ¹H NMR spectrum using a single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient. b. Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is appropriate.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C. For DMSO-d₆, use δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C. d. Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Caption: Standard workflow for NMR analysis of organic solids.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Expertise & Experience: The Power of Attenuated Total Reflectance (ATR)

For solid samples like this compound, Attenuated Total Reflectance (ATR) is the modern technique of choice, largely replacing traditional KBr pellets.[3] The core advantage of ATR is the minimal sample preparation required.[4][5] A small amount of the solid powder is simply pressed against a high-refractive-index crystal (often diamond or zinc selenide). An IR beam is passed through the crystal, creating an evanescent wave that penetrates a few microns into the sample, where absorption occurs.[3] This ensures excellent, reproducible contact and high-quality spectra without the laborious grinding and pressing associated with KBr pellets.

Analysis of the IR Spectrum

The IR spectrum is characterized by distinct absorption bands that correspond to specific molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3601, 3549 | Sharp, Medium | O-H Stretch | Free Hydroxyl (-OH) |

| ~3000-3100 | Medium-Weak | C-H Stretch | Aromatic |

| 1499, 1450 | Strong | C=C Stretch | Aromatic Ring |

| ~1200-1300 | Strong | C-O Stretch | Phenolic |

| ~1000-1100 | Strong | C-Cl Stretch | Aryl Halide |

| Frequencies reported in CDCl₃ solution.[1] Solid-state (ATR) frequencies may vary slightly. |

Interpretation:

-

O-H Region: The sharp bands at 3601 and 3549 cm⁻¹ are characteristic of hydroxyl stretching vibrations.[1] Their sharpness suggests they are relatively "free" and not involved in strong, broad hydrogen-bonding networks that would create a much wider absorption band.

-

Aromatic Region: The peaks just above 3000 cm⁻¹ are typical for aromatic C-H stretching. The strong absorptions around 1500 cm⁻¹ are classic indicators of C=C stretching within the benzene ring.

-

Fingerprint Region: The strong bands in the 1300-1000 cm⁻¹ range are part of the complex "fingerprint region." Within this area, the powerful C-O stretch of the phenol and the C-Cl stretch are expected and observed.

Trustworthiness: A Self-Validating Protocol for ATR-FTIR

-

Background Collection: a. Ensure the ATR crystal surface is impeccably clean. Wipe with a soft tissue dampened with isopropanol or ethanol and allow it to fully evaporate. b. Lower the pressure clamp onto the empty, clean crystal. c. Collect a background spectrum. This is crucial as it subtracts the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself.

-

Sample Analysis: a. Place a small amount of this compound powder onto the center of the ATR crystal (a few milligrams is sufficient).[6] b. Lower the pressure clamp and apply consistent pressure to ensure firm contact between the sample and the crystal.[5] c. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: a. The resulting spectrum should be displayed in absorbance or transmittance. b. Use the instrument software to label the peak frequencies of significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Experience: Electron Ionization (EI) for Small Molecules

Electron Ionization (EI) is the classic and most common ionization method for small, relatively non-polar, and thermally stable organic molecules, making it well-suited for this compound.[7][8] In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[9] This energetic collision ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[8] The 70 eV standard is used because it provides reproducible fragmentation patterns, creating a stable "fingerprint" that can be compared across instruments and to spectral libraries.[9]

Analysis of the Mass Spectrum

The mass spectrum plots the relative abundance of ions at different m/z values.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | m/z (Mass/Charge) | Interpretation |

| [M]⁺• | 178, 180, 182 | Molecular Ion Cluster |

| [M+H]⁺ | 179, 181, 183 | Protonated Molecule (Soft Ionization) |

| [M-H]⁻ | 177, 179, 181 | Deprotonated Molecule (Negative Mode) |

| Data sourced from PubChemLite predictions.[8] |

Interpretation:

-

Molecular Ion and Isotopic Pattern: The most critical feature in the mass spectrum of this compound is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing chlorine atoms exhibit a characteristic isotopic pattern.

-

For a molecule with two chlorine atoms, we expect a cluster of peaks at M, M+2, and M+4.

-

The M peak (m/z 178) corresponds to the molecule containing two ³⁵Cl atoms.

-

The M+2 peak (m/z 180) corresponds to the molecule with one ³⁵Cl and one ³⁷Cl.

-

The M+4 peak (m/z 182) corresponds to the molecule with two ³⁷Cl atoms.

-

The expected relative intensity ratio of these peaks is approximately 9:6:1 . Observing this pattern is definitive proof of the presence of two chlorine atoms.

-

-

Fragmentation: While a specific fragmentation spectrum was not available in public databases, fragmentation in EI-MS would likely proceed through pathways common to phenols and chlorinated aromatics. This could include the loss of CO (carbonyl), HCl, or chlorine radicals. The stability of the aromatic ring means it will likely resist extensive fragmentation.

Trustworthiness: A Self-Validating Protocol for EI-MS

-

Sample Introduction: a. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). b. The sample can be introduced directly via a solids probe or, more commonly, via a Gas Chromatograph (GC) for separation and purification prior to ionization.

-

Ionization: a. The sample is introduced into the high-vacuum region of the mass spectrometer. b. The vaporized molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation.[7]

-

Mass Analysis: a. The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole). b. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: a. Ions of a specific m/z strike a detector, which generates a signal proportional to the number of ions. b. The instrument scans across a mass range (e.g., m/z 40-500) to build the complete mass spectrum.

Integrated Analysis and Conclusion

Caption: Logical flow from raw data to final structural confirmation.

The NMR data unequivocally establish the symmetric 1,2,3,5-tetrasubstituted aromatic ring with two protons and three unique carbon types. The IR data confirm the presence of the key functional groups: hydroxyl, aromatic ring, and aryl chloride. Finally, the mass spectrometry data confirm the molecular weight and, most importantly, the presence of exactly two chlorine atoms through the characteristic M:M+2:M+4 isotopic pattern.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 13, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 13, 2026, from [Link]

-

Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved January 13, 2026, from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved January 13, 2026, from [Link]

-

Watson, T. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 13, 2026, from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved January 13, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C6H4Cl2O2). Retrieved January 13, 2026, from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved January 13, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 13, 2026, from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved January 13, 2026, from [Link]

-

ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved January 13, 2026, from [Link]

Sources

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

- 3. This compound | C6H4Cl2O2 | CID 88366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. 2,5-Dichlorohydroquinone | C6H4Cl2O2 | CID 65 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. PubChemLite - this compound (C6H4Cl2O2) [pubchemlite.lcsb.uni.lu]

- 8. SpectraBase - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 9. Hydroquinone [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2,6-Dichlorohydroquinone for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorohydroquinone is a halogenated aromatic organic compound with the chemical formula C₆H₄Cl₂O₂. As a derivative of hydroquinone, it possesses antioxidant properties and is a subject of interest in various fields, including organic synthesis, materials science, and as a potential metabolite of certain chlorinated environmental pollutants.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and the interpretation of experimental results. This guide provides a comprehensive overview of the solubility and stability of this compound, supported by field-proven insights and detailed experimental protocols.

Part 1: Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The molecular structure of this compound, featuring both polar hydroxyl groups and non-polar chlorine-substituted benzene ring, results in a nuanced solubility profile.

Theoretical Framework

The two hydroxyl (-OH) groups on the benzene ring are capable of hydrogen bonding with polar protic solvents, suggesting a degree of solubility in solvents like water and alcohols. However, the presence of two electron-withdrawing chlorine atoms and the aromatic ring itself contribute to its lipophilic character, enhancing its solubility in organic solvents. The principle of "like dissolves like" is a useful starting point for predicting solubility.[3]

Qualitative and Semi-Quantitative Solubility Data

| Solvent | Type | Predicted Solubility | Rationale and In-Text Citations |

| Water | Polar Protic | Sparingly to Slightly Soluble | The hydroxyl groups can form hydrogen bonds with water, but the hydrophobic chlorinated aromatic ring limits extensive dissolution.[4][5] |

| Methanol | Polar Protic | Slightly Soluble | Offers both hydrogen bonding and some non-polar character, making it a suitable solvent.[1] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, with a slightly larger alkyl chain that can better solvate the non-polar aspects of the molecule. The solubility of organic solutes often increases in ethanol/water mixtures.[6] |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the hydroxyl groups of this compound, while the methyl groups can solvate the aromatic ring.[5] |

| Ethyl Acetate | Polar Aprotic | Soluble | A good solvent for compounds with moderate polarity.[7] |

| Dichloromethane | Non-polar | Soluble | The chlorine atoms on the solvent can interact favorably with the chlorinated benzene ring.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds.[1] |

| Acetic Acid | Polar Protic | Soluble | The acidic nature and hydrogen bonding capability of acetic acid make it a good solvent for phenolic compounds.[7] |

Factors Influencing Solubility

-

Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature. This is because the dissolution process is often endothermic, and adding heat to the system shifts the equilibrium towards more dissolution, in accordance with Le Châtelier's Principle.[8]

-

pH: As a weak acid due to its phenolic hydroxyl groups, the solubility of this compound in aqueous solutions is expected to be pH-dependent. At higher pH values (above its pKa), the hydroxyl groups will deprotonate to form the more soluble phenolate salt.

Experimental Protocol for Solubility Determination (Equilibrium Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound.

1. Materials and Equipment:

- This compound (solid)

- Selected solvent(s)

- Analytical balance

- Vials with screw caps

- Constant temperature shaker or water bath

- Centrifuge

- Syringe filters (e.g., 0.45 µm PTFE)

- Volumetric flasks and pipettes

- Calibrated HPLC-UV or UV-Vis spectrophotometer

2. Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

- Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved solid.

- Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Causality Behind Experimental Choices: The use of an excess of the solid ensures that the solution becomes saturated.[9] The extended equilibration time is necessary because the rate of dissolution slows as the solution approaches saturation.[10] Filtration is a critical step to prevent undissolved solid particles from artificially inflating the measured concentration.

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation products that may have different biological activities or toxicities.

Mechanisms of Degradation

-

Oxidation: The most probable degradation pathway for this compound is oxidation to its corresponding quinone, 2,6-dichloro-1,4-benzoquinone. This can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents. The presence of two electron-donating hydroxyl groups makes the hydroquinone ring susceptible to oxidation.

-

Hydrolysis: While generally stable to hydrolysis, at extreme pH and elevated temperatures, cleavage of the aromatic ring or other reactions may occur. Studies on the related 2,6-dichloro-1,4-benzoquinone have shown that its degradation is pH-dependent, being first-order in hydroxide concentration.[9][11]

-

Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Photostability testing is therefore a critical component of a comprehensive stability assessment.[12]

-

Thermal Degradation: High temperatures can accelerate oxidation and other degradation pathways. Studies have shown that heating can degrade the related 2,6-dichloro-1,4-benzoquinone.[13][14]

Forced Degradation Studies

Forced degradation, or stress testing, is a series of experiments designed to intentionally degrade a compound to identify potential degradation products and pathways. This information is essential for developing stability-indicating analytical methods.[15][16]

Summary of Expected Stability

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Likely Stable | Minimal degradation expected. |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | Likely to Degrade | 2,6-dichloro-1,4-benzoquinone and other hydroxylated species. |

| Oxidation (e.g., 3% H₂O₂) | Likely to Degrade | 2,6-dichloro-1,4-benzoquinone. |

| Photolysis (UV/Vis light) | Potential for Degradation | 2,6-dichloro-1,4-benzoquinone and other photoproducts. |

| Thermal (e.g., 60-80 °C) | Potential for Degradation | 2,6-dichloro-1,4-benzoquinone and other thermal decomposition products. |

Experimental Protocol for Stability Testing (Forced Degradation)

This protocol provides a framework for conducting forced degradation studies on this compound.

1. Materials and Equipment:

- This compound

- Solvents for dissolution (e.g., methanol, acetonitrile)

- Stress agents: HCl, NaOH, H₂O₂

- pH meter

- Thermostatic oven

- Photostability chamber

- Validated stability-indicating HPLC method

2. Procedure:

- Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

- Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

- Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Monitor the reaction closely as degradation may be rapid.

- Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

- Thermal Degradation: Store a solid sample of this compound and a solution in a thermostatic oven at an elevated temperature (e.g., 80 °C).

- Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

- Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the remaining amount of this compound and to detect and quantify any degradation products.

Self-Validating System: The protocol is designed to be self-validating by including control samples (unstressed) and by aiming for a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without complete loss of the parent compound.

Workflow for Stability Testing

Caption: Workflow for Forced Degradation Studies.

Primary Degradation Pathway

Caption: Primary Oxidation Pathway of this compound.

Part 3: Analytical Methodologies for Quantification

A reliable and validated analytical method is essential for accurately determining the concentration of this compound in solubility and stability studies.

Recommended HPLC Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the analysis of phenolic compounds.

-

Column: A reversed-phase C18 column is suitable for retaining the moderately non-polar this compound. A column with low silanol activity, such as Newcrom R1, can provide good peak shape.[17]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) is typically used. The acid helps to suppress the ionization of the hydroxyl groups, leading to better retention and peak shape. A starting mobile phase could be a mixture of acetonitrile and water containing 0.1% phosphoric acid.[17]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (typically around 290-300 nm for hydroquinones) should be employed.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.

Method Validation

Any analytical method used for these studies must be validated to ensure its reliability. Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While theoretical principles and data from related compounds offer valuable insights, it is imperative for researchers and drug development professionals to perform empirical studies to determine these properties under their specific experimental conditions. The protocols and methodologies outlined herein provide a robust framework for conducting such investigations, ensuring the generation of accurate and reliable data for informed decision-making in research and development.

References

-

SIELC Technologies. Separation of 2,6-Dichloro-4-hydroquinone on Newcrom R1 HPLC column. [Link]

-

Solubility of Things. 2,5-dichlorohydroquinone. [Link]

-

Solubility of Things. Chlorohydroquinone. [Link]

-

PubMed. Mass Spectrometry-Inspired Degradation of Disinfection By-Product, 2,6-Dichloro-1,4-benzoquinone, in Drinking Water by Heating. [Link]

-

NIH. Mass Spectrometry-Inspired Degradation of Disinfection By-Product, 2,6-Dichloro-1,4-benzoquinone, in Drinking Water by Heating. [Link]

-

Crimson Publishers. Forced Degradation – A Review. [Link]

-

PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

ResearchGate. How can i dissolve 2,5-dichlorohydroquinone?. [Link]

-

PubChem. This compound. [Link]

-

PubMed. Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. [Link]

-

Quora. How would you test for solubility in a compound?. [Link]

-

University of Massachusetts Amherst. Analysis and Fate of 2,6-Dichloro-1,4-Benzoquinone in Real and Model Drinking Waters. [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

IJCRT.org. Stability Indicating Assay Method. [Link]

-

Journal of Physical Science. ASSESSMENT ON HYROQUINONE IN SELECTED COSMETIC CREAM AND TONER VIA HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND ULTRA-VIOLET VISIB. [Link]

-

IU Pressbooks. Effect of Temperature and Solvent on Solubility. [Link]

-

PubChem. 2,6-Dichloro-1,4-benzoquinone. [Link]

-

ResearchGate. Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. [Link]

-

PubChem. 2,5-Dichlorohydroquinone. [Link]

-

ResearchGate. A Toxic Disinfection By-Product, 2,6-Dichloro-1,4-Benzoquinone, Identified in Drinking Water. [Link]

-

PubMed. Action of 2,6-Dichloro-1,4-benzoquinone on the O 2 -Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form. [Link]

-

PubMed. Determination of hydroquinone in cosmetic emulsion using microdialysis sampling coupled with high-performance liquid chromatography. [Link]

-

MDPI. Action of 2,6-Dichloro-1,4-benzoquinone on the O 2 -Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form. [Link]

-

Semantic Scholar. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretinoin in Topical Formulation. [Link]

-

PubMed. Solubility of organic solutes in ethanol/water mixtures. [Link]

Sources

- 1. 2,6-DICHLORO-1,4-BENZOQUINONE CAS#: 697-91-6 [m.chemicalbook.com]

- 2. 2,6-DICHLORO-1,4-HYDROQUINONE | 20103-10-0 [chemicalbook.com]

- 3. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. DSpace [scholarworks.umass.edu]

- 12. ajpsonline.com [ajpsonline.com]

- 13. Mass Spectrometry-Inspired Degradation of Disinfection By-Product, 2,6-Dichloro-1,4-benzoquinone, in Drinking Water by Heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass Spectrometry-Inspired Degradation of Disinfection By-Product, 2,6-Dichloro-1,4-benzoquinone, in Drinking Water by Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biomedres.us [biomedres.us]

- 16. ajrconline.org [ajrconline.org]

- 17. Separation of 2,6-Dichloro-4-hydroquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Topic: 2,6-Dichlorohydroquinone as a Metabolite of Pentachlorophenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Environmental Legacy of Pentachlorophenol and the Metabolic Imperative

Pentachlorophenol (PCP), a broad-spectrum biocide, was once one of the most widely used pesticides in the United States for wood preservation.[1] Its persistence in the environment and classification as a probable human carcinogen (Group 2B) have led to significant restrictions on its use.[2][3] For researchers, the focus has shifted from its application to understanding its fate in biological systems. The toxicity of PCP is not solely attributable to the parent compound; its metabolites often exhibit equal or greater reactivity and toxic potential.[4][5]

This guide provides a detailed exploration of the metabolic journey from pentachlorophenol to a key, yet less discussed, intermediate: 2,6-Dichlorohydroquinone (2,6-DCHQ). We will dissect the enzymatic pathways, elucidate the toxicological implications driven by reactive metabolites, and provide robust analytical protocols for detection and quantification. This document moves beyond a simple recitation of facts to explain the causality behind the metabolic and analytical processes, offering field-proven insights for professionals in toxicology and drug development.

Part 1: The Metabolic Cascade: From PCP to this compound

The biotransformation of PCP is a multi-step process involving both oxidative and reductive reactions. While conjugation with glucuronic acid is a major detoxification route in humans, the oxidative pathway is critically important as it generates highly reactive intermediates.[6][7]

The Gateway: Oxidative Dechlorination to Tetrachlorohydroquinone (TCHQ)

The initial and rate-limiting step in the degradative pathway is the oxidative dechlorination of PCP to form tetrachlorohydroquinone (TCHQ). This reaction is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][6][7]

-

Mechanism: The CYP enzyme system, particularly isoforms like CYP3A, hydroxylates the PCP molecule at the para-position, leading to the displacement of a chlorine atom.[6] This conversion is significant because it transforms the relatively stable pentachlorophenol into a redox-active hydroquinone.

-

Species Variability: While this oxidative pathway is prominent in rodents, it is considered a minor route in humans, where glucuronide conjugation predominates.[4][6] However, the formation of TCHQ in human liver microsomes has been demonstrated, confirming its relevance to human exposure.[4]

In bacterial systems, such as Sphingobium chlorophenolicum, this initial hydroxylation is catalyzed by a specific flavoprotein, PCP-4-monooxygenase (PcpB), which converts PCP to TCHQ.[8]

The Reductive Dechlorination Pathway: Unveiling 2,6-DCHQ

Once TCHQ is formed, it undergoes a series of sequential reductive dechlorination steps. This pathway is exceptionally well-characterized in soil microorganisms that have evolved to mineralize PCP.[8]

The key enzyme in this cascade is Tetrachlorohydroquinone Reductive Dehalogenase (PcpC) . This enzyme catalyzes the removal of chlorine atoms from the TCHQ ring, leading to the formation of trichlorohydroquinone and, subsequently, this compound (2,6-DCHQ).[8] The final step before aromatic ring cleavage is the formation of 2,6-DCHQ, highlighting its critical position in the degradation pathway.[8] The process culminates with the enzyme This compound Dioxygenase (PcpA) , which catalyzes the Fe(II)-dependent oxidative cleavage of the aromatic ring, a crucial step for complete mineralization.[9]

While this detailed reductive pathway is clearly established in bacteria, evidence in mammalian systems is less direct. The detection of various lower-chlorinated phenols in urine suggests that similar reductive processes may occur, though likely to a much lesser extent.[7]

Part 2: The Double-Edged Sword: Toxicological Significance

The metabolic activation of PCP to hydroquinone intermediates is central to its mechanism of toxicity. Hydroquinones like TCHQ and 2,6-DCHQ are redox-active molecules that can undergo a one-electron oxidation to form semiquinones, which can then be further oxidized to benzoquinones.[10]

The Engine of Toxicity: Redox Cycling and Oxidative Stress

This interconversion between hydroquinone, semiquinone, and benzoquinone is known as redox cycling. A futile cycle can be established where the quinone is reduced back to a semiquinone or hydroquinone by cellular reductants (like NADPH), consuming oxygen and generating superoxide radicals and other reactive oxygen species (ROS).[4][11]

-

Causality: The continuous generation of ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress. This results in widespread damage to cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA, which is believed to be the primary mechanism behind the genotoxic and carcinogenic effects of PCP metabolites.[2][11]

Comparative Toxicity of PCP and its Metabolites

Studies consistently show that the oxidative metabolites of PCP are more potent inducers of cellular damage than the parent compound. TCHQ, in particular, has been identified as a major contributor to PCP's toxicity.[5][11] It is a more potent inducer of ROS and mitochondrial depolarization compared to PCP.[5] While direct toxicological data for 2,6-DCHQ is less abundant, its structural similarity to TCHQ and its position as a hydroquinone intermediate strongly suggest it participates in the same redox cycling mechanisms, contributing to the overall toxic burden.

| Compound | Effect | IC50 (HepG2 cells) | ROS Generation | Reference |

| Pentachlorophenol (PCP) | Decreased cell viability | 68.05 µM | Not significant | [5] |

| Tetrachlorohydroquinone (TCHQ) | Decreased cell viability, mitochondrial depolarization | 129.40 µM | Extensive | [5] |

| Tetrachloro-1,4-benzoquinone (TCBQ) | Decreased cell viability, mitochondrial depolarization | 144.00 µM | Extensive | [5] |

| Table 1: Comparative toxicity of PCP and its primary oxidative metabolites in human liver carcinoma (HepG2) cells. Note that while TCHQ and TCBQ show a higher IC50, they are more profound inducers of mitochondrial depolarization and ROS, key mechanisms of toxicity. |

Part 3: Analytical Strategies for Detection and Quantification

The analysis of chlorinated hydroquinones in biological and environmental matrices presents unique challenges due to their polarity and potential for instability. Robust and validated analytical methods are essential for accurate toxicokinetic studies and bioremediation monitoring.

Core Principles and Methodological Choices

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed.

-

HPLC-UV/MS: This is often the method of choice for direct analysis. The use of a reversed-phase C18 column is standard.

-

Causality (Mobile Phase): Acidifying the mobile phase (e.g., with 0.1% phosphoric or formic acid) is a critical step. It suppresses the ionization of the acidic hydroxyl groups on the hydroquinone, ensuring the molecule is in a neutral state. This leads to better retention on the nonpolar C18 stationary phase, resulting in sharper, more symmetrical peaks and improved reproducibility.

-

-

GC-MS: This technique offers excellent sensitivity and selectivity but requires a derivatization step to make the polar hydroquinones volatile.

-

Causality (Derivatization): Silylation (e.g., using BSTFA) is a common strategy. It replaces the active protons on the hydroxyl groups with bulky, nonpolar trimethylsilyl (TMS) groups. This transformation dramatically increases the volatility of the analyte and improves its thermal stability, making it suitable for GC analysis.

-

Detailed Protocol: Quantification of this compound by HPLC-UV

This protocol provides a self-validating system for the routine quantification of 2,6-DCHQ in aqueous matrices.

1. Sample Preparation (Aqueous Matrix):

- Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulates. This is crucial to prevent clogging of the HPLC column and tubing.

- Extraction (if needed): For complex matrices or low concentrations, perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interferences. Elute with methanol.

- Solvent Exchange: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase. This ensures compatibility with the HPLC system and prevents peak distortion.

2. Chromatographic Conditions:

- Justification: The selected parameters are optimized for the separation of polar aromatic compounds.

| Parameter | Value | Rationale |

| HPLC System | Standard HPLC with UV-Vis Detector | Widely available and robust for routine analysis. |

| Column | C18 Reversed-Phase (e.g., 250mm x 4.6mm, 5µm) | Industry standard for separating moderately polar compounds. |

| Mobile Phase | 40:60 (v/v) Acetonitrile : Water (with 0.1% Phosphoric Acid) | Isocratic elution provides simplicity and reproducibility. Phosphoric acid ensures the analyte is in its non-ionized form for optimal peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temp | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection λ | ~295 nm | Hydroquinones exhibit strong absorbance in this UV region. |

| Injection Vol | 20 µL | Standard volume for quantitative analysis. |

| Table 2: Recommended HPLC-UV parameters for 2,6-DCHQ analysis. |

3. Calibration and Quantification:

- Stock Solution: Prepare a 1 mg/mL stock solution of a certified this compound standard in methanol.

- Working Standards: Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with the mobile phase.

- Calibration Curve: Inject each standard in triplicate and construct a calibration curve by plotting the peak area versus concentration. A linear regression with R² > 0.995 is required for a valid calibration.

- Sample Analysis: Inject the prepared samples and quantify the 2,6-DCHQ concentration using the calibration curve.

Detailed Protocol: Confirmatory Analysis by GC-MS

This protocol is designed for sensitive, selective, and confirmatory identification of 2,6-DCHQ.

1. Derivatization:

- Take the dried extract from the sample preparation step.

- Add 50 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

- Seal the vial tightly and heat at 70°C for 30 minutes. The heat drives the reaction to completion, ensuring full derivatization of the hydroxyl groups.

- Cool to room temperature before injection.

2. GC-MS Conditions:

- Justification: The non-polar column is ideal for separating the non-polar TMS-derivatized analyte. The temperature program is designed to separate the analyte from solvent and matrix components effectively.

| Parameter | Value | Rationale |

| GC-MS System | Standard GC with a Mass Selective Detector | Provides definitive mass-based identification. |

| Column | Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm) | The 5% phenyl phase offers excellent selectivity for a wide range of organic molecules, including silylated derivatives. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas providing good chromatographic efficiency. |

| Oven Program | 80°C (2 min hold), then 10°C/min to 280°C (5 min hold) | A temperature ramp allows for the separation of compounds with different boiling points. |

| Injector | 250°C, Splitless mode | Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column. |

| MS Mode | Electron Ionization (EI, 70 eV), Scan or SIM | Scan mode is used for initial identification. Selected Ion Monitoring (SIM) is used for highly sensitive quantification by monitoring characteristic ions of the derivatized 2,6-DCHQ. |

| Table 3: Recommended GC-MS parameters for derivatized 2,6-DCHQ analysis. |

Conclusion

This compound is a pivotal intermediate in the metabolic and biodegradative pathways of pentachlorophenol. While its formation is most clearly defined in microbial systems, its potential as a downstream metabolite in mammals cannot be disregarded. Its identity as a redox-active hydroquinone places it firmly within the mechanistic framework of PCP-induced toxicity, where the generation of reactive oxygen species drives cellular damage. For researchers in toxicology, environmental science, and drug metabolism, understanding the formation, reactivity, and analytical detection of 2,6-DCHQ is crucial for a complete assessment of the risks associated with pentachlorophenol exposure and for developing effective bioremediation strategies. The robust analytical workflows provided herein offer a validated foundation for pursuing these critical research objectives.

References

-

International Agency for Research on Cancer. (2018). Pentachlorophenol and Some Related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 117. [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens: Pentachlorophenol and By-products of Its Synthesis. U.S. Department of Health and Human Services, Public Health Service. [Link]

-